molecular formula C7H13NO2 B1593936 1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone CAS No. 27822-68-0

1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone

Cat. No. B1593936
CAS RN: 27822-68-0
M. Wt: 143.18 g/mol
InChI Key: VQNVOVAHJAHGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone” is a chemical compound with the molecular formula C7H13NO2 . It has an average mass of 143.184 Da and a monoisotopic mass of 143.094635 Da .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone”, is often achieved through various synthetic strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a hydroxymethyl group and an ethanone group .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 295.2±13.0 °C at 760 mmHg, and a flash point of 132.3±19.8 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its polar surface area is 41 Å2 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Related Compounds : The compound has been used in the synthesis of various chemically related compounds, demonstrating its versatility in chemical reactions. For instance, it played a role in the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, a compound with confirmed structure through IR, 1HNmR, and MS analysis (Zhang Dan-shen, 2009).

  • Hydrogen-Bonding Patterns : Research focused on understanding the hydrogen-bonding patterns in enaminones, including variants of this compound, has been conducted. This research sheds light on the molecular interactions and crystal structures of such compounds (Balderson et al., 2007).

  • Molecular Structure Analysis : Studies involving the compound also include the identification and characterization of novel derivatives. For example, a novel cathinone derivative was identified using advanced analytical techniques, highlighting the compound's relevance in forensic and clinical laboratories (Bijlsma et al., 2015).

Catalysis and Reaction Studies

  • Catalytic Behavior and Synthesis : The compound has been utilized in the synthesis and characterization of metal complexes, which exhibit significant catalytic activities. These studies provide insights into the potential industrial applications of such compounds in polymerization and other reactions (Sun et al., 2007).

  • Ring Opening Reactions : Research has also explored its role in ring-opening reactions. For instance, its derivatives were involved in reactions leading to the formation of dibenzoxanthenes, demonstrating its applicability in synthetic organic chemistry (Gazizov et al., 2015).

Biochemical and Medicinal Studies

  • Molecular Docking and Pharmacokinetics : Studies have been conducted on the synthesis, characterization, and molecular docking of derivatives to understand their potential in pharmacokinetics and for further biological applications (Govindhan et al., 2017).

  • Antimicrobial Activity : Compounds synthesized from derivatives have shown significant antimicrobial activities. This highlights the compound's importance in developing new pharmaceuticals with potential medical applications (Salimon et al., 2011).

  • Learning and Memory Dysfunction : There's research on the effects of derivatives on learning and memory in mice, indicating its relevance in neuropharmacology and potentially in treating cognitive disorders (Zhang Hong-ying, 2012).

properties

IUPAC Name

1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(10)8-4-2-3-7(8)5-9/h7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNVOVAHJAHGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338763
Record name 1-(2-Hydroxymethylpyrrolidin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone

CAS RN

27822-68-0
Record name 1-(2-Hydroxymethylpyrrolidin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(Hydroxymethyl)pyrrolidine (500 mg) was mixed with dichloromethane (5 ml), and TEA (0.9 ml) and acetyl chloride (407 mg) were added thereto at 0° C., followed by stirring at room temperature overnight. 8 M Potassium hydroxide was added to the reaction mixture, followed by stirring at room temperature for 1 hour. The reaction mixture was extracted by the addition of water and CHCl3/MeOH (4:1), the organic layer was washed with water and saturated brine, and dried over anhydrous Na2SO4, and the solvent was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (MeOH/CHCl3) to obtain 1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone (442 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
407 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone
Reactant of Route 3
1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone
Reactant of Route 4
1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone
Reactant of Route 6
1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone

Citations

For This Compound
3
Citations
M Marco, J Miguel Coteron - Current topics in medicinal …, 2012 - ingentaconnect.com
Falcipains are Plasmodium falciparum cysteine proteases involved in different processes of the erythrocytic cycle of the malaria parasite like hydrolysis of host hemoglobin, erythrocyte …
Number of citations: 72 www.ingentaconnect.com
M Vasiloiu, I Cervenka, P Gaertner, M Weil… - Tetrahedron …, 2015 - Elsevier
From tentative beginnings, chiral ionic liquids have emerged into functionalized and tailor-made materials that provide novel input in classical asymmetric synthesis and separations. …
Number of citations: 25 www.sciencedirect.com
S Kalın - 2013 - earsiv.odu.edu.tr
Bu çalışmada Türkiye’nin farklı illerinden toplanan dokuz farklı bal örneğinin bazı kimyasal özellikleri incelenmiş ve karşılaştırılmıştır. Farklı illerden toplanan dokuz baldan hazırlanan …
Number of citations: 5 earsiv.odu.edu.tr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.